methyl [(5-isopropyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate
Overview
Description
Methyl [(5-isopropyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.07866149 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Amino Derivatives : Research demonstrates the synthesis of amino derivatives of triazolopyrimidine, where heterocyclization processes are explored, contributing to the understanding of chemical properties and reactions related to triazolopyrimidines (Vas’kevich et al., 2006).
- Condensation in Supercritical Carbon Dioxide : The compound 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, related to antiviral drug synthesis, was synthesized using ethyl acetoacetate and ZnCl2 in supercritical carbon dioxide, showcasing an innovative approach to synthesizing triazolopyrimidine derivatives (Baklykov et al., 2019).
- Anomalous Cyclization : The study on the structural modification of (pyrimidin-2-yl)hydrazones highlights the anomalous cyclization to [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insight into the chemical behavior and transformation mechanisms of these compounds (Erkin & Krutikov, 2007).
Potential Applications
- Antimicrobial and Antifungal Activities : Research into (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols highlights their synthesis via three-component reactions and investigates their antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Komykhov et al., 2017).
- Antitumor and Antimicrobial Activities : The synthesis and evaluation of new thiazolopyrimidine derivatives have been conducted, demonstrating certain compounds' pronounced antimicrobial activity, which underscores the potential of triazolopyrimidine derivatives in medical research applications (Bhuiyan et al., 2006).
Properties
IUPAC Name |
methyl 2-[(7-oxo-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-6(2)7-4-8(16)15-10(12-7)13-11(14-15)19-5-9(17)18-3/h4,6H,5H2,1-3H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGWKLHKKORAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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